Home > Products > Screening Compounds P38895 > 2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide - 553629-32-6

2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Catalog Number: EVT-3111321
CAS Number: 553629-32-6
Molecular Formula: C16H14BrNO4
Molecular Weight: 364.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide

  • Compound Description: This compound serves as a key starting material in the synthesis of various heterocyclic compounds, including pyrazol-5-ols, pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives .

4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

  • Compound Description: These derivatives are synthesized through the reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with 3-methyl-1H-pyrazol-5(4H)-one .

Pyridinone Derivatives

  • Compound Description: These derivatives are obtained by reacting cyanoacetamide scaffolds with aromatic aldehydes, including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide .

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide Methanol Monosolvate

  • Compound Description: This compound, studied for its potential biological activity, exhibits a complex structure incorporating a methanol solvate .

2-Chloro-N-(4-methoxyphenyl)acetamide

  • Compound Description: This compound is utilized in the synthesis of 2-imino-3-(4-methoxyphenyl)oxazolidin-4-one, which displays promising antibacterial activity .

N-(4-Methoxyphenyl)acetamide Derivatives

  • Compound Description: This class of compounds, including N-(4-methoxyphenyl)acetamide and N-phenylacetamide, serves as a basis for developing biologically active aromatic dithiocarbamic acids with antifungal and antibacterial properties .

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

  • Compound Description: This oxazole derivative has been synthesized and characterized, with its crystal structure stabilized by various intermolecular interactions .

(E)-N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

  • Compound Description: This compound has been synthesized and characterized using X-ray crystallography, revealing the presence of intramolecular hydrogen bonds and characteristic crystal packing .

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound, designed using a pharmacophore hybridization approach, has shown potential as an anticancer agent .

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

  • Compound Description: The crystal structure of this compound, characterized by X-ray crystallography, reveals the influence of intramolecular hydrogen bonds on its conformation .

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) Methanol Disolvate

  • Compound Description: This compound, characterized by X-ray crystallography, forms a complex with iron(II) and exhibits interesting stacking interactions in its crystal structure .

N-(2-Bromo-4-methoxyphenyl)acrylamide

  • Compound Description: This compound, synthesized via acylation, is a potentially useful building block in organic synthesis .

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: The crystal structure of this compound reveals the presence of weak intermolecular C—H⋯π interactions .

(Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide (MPOA)

  • Compound Description: This thiazolidine derivative, synthesized and structurally characterized, exhibits potential biological activity .

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

  • Compound Description: The crystal structure of this compound reveals the presence of intermolecular hydrogen bonding and π–π interactions .

2-Bromo-N-(4-bromophenyl)acetamide

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of N—H⋯O hydrogen bonds .

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: These two 1,3,4-oxadiazole derivatives showcase the versatility of this heterocyclic scaffold in incorporating various substituents .

N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide

  • Compound Description: This compound features an acetamido group involved in N–H⋯O hydrogen bonding, influencing its crystal packing .

2,9,16,23-tetra-N-(4-bromo-2-methoxyaniline)benzamide Substituted Metallophthalocyanines

  • Compound Description: These metallophthalocyanines, peripherally substituted with 4-bromo-2-methoxyaniline, exhibit antimicrobial and antioxidant activities .

N-(4-methoxyphenyl)-n-(1,1,1-trifluoro-7-hydroxyhept-4-en-2-yl)acetamide

  • Compound Description: This compound serves as a precursor to endoperoxides with potential antimalarial activity .

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

  • Compound Description: This compound and its solid-state forms have been patented, along with an improved synthesis method .

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, used as a food preservative, has been studied for its spectroscopic properties and optical band gap .

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds displays potential therapeutic activity against Alzheimer's disease and diabetes .

N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide

  • Compound Description: The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds and weak C—H⋯π interactions .

5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

  • Compound Description: The crystal structure of this compound reveals its planar conformation and the presence of hydrogen bonds and π–π interactions .

2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: This glucocorticoid receptor agonist is being investigated for treating asthma and chronic obstructive pulmonary disease .

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179)

  • Compound Description: AC90179 acts as a selective 5-HT2A receptor antagonist , showing potential as a PET imaging probe . Despite promising in vitro activity, [11C]-labeled AC90179 exhibited unfavorable pharmacokinetic properties for in vivo imaging .

5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol Monohydrate

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a trans configuration about the central C=N double bond and the presence of stabilizing hydrogen bonds .

4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine

  • Compound Description: The solid-state structure of this amidine derivative has been characterized, revealing a non-centrosymmetric molecule with distinct amine and imine bond characteristics .

(2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide

  • Compound Description: The crystal structure of this compound reveals its planar conformation and the presence of intermolecular hydrogen bonds .

N1-[4-(4-Bromophenylsulfonyl)benzoyl]-N4-(4-methoxyphenyl)thiosemicarbazide (L1)

  • Compound Description: This thiosemicarbazide ligand forms coordination complexes with various 3d transition metal ions .
  • Compound Description: This group of compounds were synthesized and evaluated for their anticancer properties. Among them, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide exhibited high cytotoxicity against PANC-1 and HepG2 cell lines .

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of weak intramolecular π–π stacking interactions and hydrogen bonding .

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound shows the presence of weak intramolecular π–π stacking interactions and hydrogen bonding, influencing its molecular conformation .

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound, which crystallizes with two molecules in the asymmetric unit, reveals the presence of various hydrogen bonds and π–π stacking interactions .

N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals the presence of weak intramolecular π–π stacking interactions and hydrogen bonding, influencing its molecular conformation .

N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound, which crystallizes with a disordered morpholine ring, forms chains through N—H⋯O hydrogen bonds and further interacts through C—H⋯N and C—H⋯O contacts .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals a twisted conformation and the presence of weak intramolecular π–π stacking interactions .

2-Bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide ([(18)F]FPyBrA)

  • Compound Description: [(18)F]FPyBrA is a fluorine-18 labeled reagent used for introducing prosthetic groups in oligonucleotides for PET imaging .

N-(4-Amino-2-methoxyphenyl)acetamide

  • Compound Description: This compound is an intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine .

2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9)

  • Compound Description: A9 is a 4H-chromene derivative that has undergone acute oral toxicity testing and demonstrated significant antioxidant properties in colon tissue without causing liver damage .

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast)

  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor currently undergoing clinical trials .

4-Silacyclohexan-1-ones Containing Silicon Protecting Groups

  • Compound Description: These compounds, including 4-silacyclohexan-1-ones, oximes, azasilepan-7-ones, and azasilepanes, are versatile building blocks in organic synthesis due to the presence of silicon protecting groups like MOP (4-methoxyphenyl), DMOP (2,6-dimethoxyphenyl), and TMOP (2,4,6-trimethoxyphenyl) .

Properties

CAS Number

553629-32-6

Product Name

2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Molecular Formula

C16H14BrNO4

Molecular Weight

364.195

InChI

InChI=1S/C16H14BrNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20)

InChI Key

CMTXZFKJIVFOSB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.